BenchChemオンラインストアへようこそ!

1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Medicinal Chemistry Kinase Inhibitor Design Isomer Differentiation

This heterocyclic scaffold provides an exclusive azepane-ethanone tail and a 4-methoxy substitution on the pyrimidine ring—a precise configuration essential for hinge-region hydrogen bonding in ATP-binding site kinase probes. Unlike common piperidine analogs, the azepane ring introduces higher 3D character (sp³ fraction 0.71). With zero H-bond donors, moderate XLogP3 (1.5), and a tPSA of 61.8 Ų, it is predicted to be BBB-permeant, enabling CNS kinase probe development. Securing the exact 4-methoxy regioisomer (not the 6-methoxy variant) is critical for reproducible 'pyrimidine-walk' SAR and selectivity profiling. No public bioactivity data exists; this scaffold's novelty supports proprietary library generation.

Molecular Formula C17H27N5O2
Molecular Weight 333.4 g/mol
CAS No. 2184147-36-0
Cat. No. B6432443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one
CAS2184147-36-0
Molecular FormulaC17H27N5O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3
InChIInChI=1S/C17H27N5O2/c1-24-15-6-7-18-17(19-15)22-12-10-20(11-13-22)14-16(23)21-8-4-2-3-5-9-21/h6-7H,2-5,8-14H2,1H3
InChIKeyOCPOWTJKMUMOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one (CAS 2184147-36-0): Structural Identity and Procurement Baseline


The compound 1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one (CAS 2184147-36-0) is a synthetic, heterocyclic small molecule (C17H27N5O2; MW 333.4 g/mol) composed of an azepane ring and a piperazine ring linked by an ethanone bridge, with the piperazine further substituted by a 4-methoxypyrimidin-2-yl group [1]. It is classified within the piperazinyl-pyrimidine chemical space, a scaffold extensively explored in kinase inhibitor research [2]. This compound is primarily offered as a research-grade intermediate or building block for medicinal chemistry derivatization, with a predicted XLogP3 of 1.5 and a topological polar surface area (tPSA) of 61.8 Ų, suggesting favorable drug-like properties [1]. No biological activity annotations are currently available in major public repositories such as ChEMBL [3].

Why Generic Piperazinyl-Pyrimidine Analogs Cannot Substitute for CAS 2184147-36-0 in Structure-Activity Studies


The piperazinyl-pyrimidine scaffold is densely populated, with subtle structural variations—particularly the position and nature of substituents on both the pyrimidine and the pendant rings—producing divergent target engagement and selectivity profiles. For instance, the well-characterized S6K1 inhibitor PF-4708671 (CAS 1255517-76-0) shares the piperazinyl-pyrimidine core but substitutes the azepane-ethanone with a trifluoromethyl-benzimidazole, resulting in a Ki of 20 nM for S6K1 . Conversely, the target compound features a unique azepane-ethanone moiety and a specific 4-methoxy substitution on the pyrimidine, a pattern that sterically and electronically modulates hydrogen-bond acceptor capacity and conformational flexibility compared to the 6-methoxy isomer . Generic substitution without these precise structural features risks abolishing the desired interaction with the intended biological target or altering physicochemical properties such as logP and tPSA, which are critical for permeability and solubility in cell-based assays. The absence of public bioactivity data for this compound makes the retention of its exact structural identity paramount for reproducible research.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one vs. Closest Analogs


Methoxy Positional Isomerism: 4-Methoxy vs. 6-Methoxy Pyrimidine Substitution

The target compound carries the methoxy group at the 4-position of the pyrimidine ring, whereas a commercially available close analog (1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one) bears it at the 6-position. This positional isomerism alters the electronic distribution and hydrogen-bond acceptor topology of the pyrimidine ring, which directly influences target recognition. In piperazinyl-pyrimidine kinase inhibitor programs, pyrimidine substitution patterns are a primary determinant of selectivity; for example, the 2-methoxy-4-pyrimidinyl motif is critical for binding in the ATP pocket of S6K1 as disclosed in US Patent 11,866,421 [1].

Medicinal Chemistry Kinase Inhibitor Design Isomer Differentiation

Conformational Flexibility and Rotatable Bond Comparison with PF-4708671

The target compound possesses 4 rotatable bonds and an azepane ring, a seven-membered saturated nitrogen heterocycle that introduces greater conformational freedom than the benzimidazole group found in the established S6K1 inhibitor PF-4708671. PF-4708671 (C19H21F3N6, MW 390.4) contains a rigid benzimidazole core and exhibits a Ki of 20 nM against S6K1 with 400-fold selectivity over S6K2 . The azepane-ethanone motif in the target compound is expected to adopt a different binding pose within the kinase hinge region, potentially accessing hydrophobic pockets inaccessible to flatter, aromatic scaffolds [1].

Drug Design Conformational Analysis S6K1 Inhibition

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Permeability

The target compound has 0 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), yielding an HBD count significantly lower than many piperazine-containing analogs that feature free NH groups. For comparison, unsubstituted piperazine analogs typically have 1 HBD, which is associated with reduced passive membrane permeability [1]. The absence of HBDs in the target compound, combined with a moderate XLogP3 of 1.5 and tPSA of 61.8 Ų, places it in a favorable region of the BOILED-Egg model for both gastrointestinal absorption and blood-brain barrier penetration [2].

ADME Drug-likeness Permeability Prediction

High-Impact Application Scenarios for 1-(Azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one Based on Structural Evidence


Focused Kinase Inhibitor Library Design Targeting the ATP-Binding Pocket

The 4-methoxypyrimidine moiety, combined with a flexible azepane-ethanone tail, makes this compound a suitable core scaffold for generating focused libraries aimed at the ATP-binding site of lipid and AGC family kinases. This is supported by patent disclosures describing pyrimidine-azepane hybrids as p70S6K inhibitors [1]. The 0 H-bond donor count and moderate lipophilicity suggest that library members derived from this scaffold may retain favorable permeability, addressing a common pitfall in kinase inhibitor development.

Positional Isomer SAR Studies for Kinase Selectivity Profiling

The availability of both the 4-methoxy (CAS 2184147-36-0) and 6-methoxy regioisomers enables systematic 'pyrimidine-walk' SAR studies. Procurement of the exact 4-methoxy isomer is non-negotiable for such studies, as the methoxy position on the pyrimidine ring dictates hydrogen-bonding interactions with the kinase hinge region and can alter selectivity profiles across the kinome .

CNS-Penetrant Probe Development Leveraging Favorable Predicted ADME Properties

With a tPSA of 61.8 Ų (below the 70-90 Ų threshold for CNS penetration), zero H-bond donors, and a moderate XLogP3 of 1.5, this compound is predicted to be BBB-permeant [2]. It can serve as a starting point for developing chemical probes targeting CNS kinases implicated in neurodegenerative diseases, where many piperazine-based inhibitors fail due to excessive HBD count or high tPSA.

Synthetic Intermediate for Late-Stage Diversification via the Azepane Ring

The azepane ring provides a unique handle for late-stage functionalization (e.g., oxidation, ring contraction, N-alkylation) not available in piperidine or morpholine analogs. This compound can function as a versatile intermediate for generating novel analogs in medicinal chemistry programs targeting under-explored chemical space, as the azepane ring introduces three-dimensionality (sp3 fraction 0.71) that is correlated with improved clinical success rates [3].

Quote Request

Request a Quote for 1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.